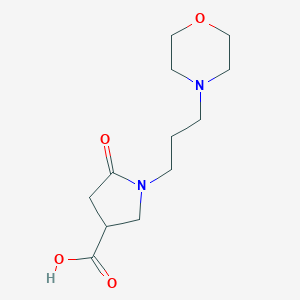

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid , which precisely describes its structural components and connectivity. This nomenclature reflects the primary pyrrolidine ring bearing a carboxylic acid substituent at the 3-position and an oxo group at the 5-position, with a 3-morpholinopropyl substituent attached to the nitrogen atom at position 1. The systematic naming convention ensures unambiguous identification across scientific literature and chemical databases.

The compound exhibits several recognized synonyms that facilitate its identification in various research contexts and commercial applications. Alternative nomenclature includes 1-(3-Morpholinopropyl)-5-oxopyrrolidine-3-carboxylic acid and 1-[3-(morpholin-4-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid , both of which maintain the essential structural information while presenting slight variations in formatting conventions. Additional synonyms such as 1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid demonstrate the flexibility in chemical nomenclature while preserving accuracy in structural representation.

The Chemical Abstracts Service registry number 842959-24-4 provides a unique identifier for this compound, enabling precise tracking across chemical databases and regulatory frameworks. Various catalog identifiers including HMS1695H12 , HMS3469J08 , and STK507061 facilitate commercial availability and research procurement processes. These multiple identification systems ensure comprehensive coverage across academic research, pharmaceutical development, and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₀N₂O₄ accurately represents the atomic composition of this compound, indicating twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This composition reflects the compound's moderate molecular complexity and provides the foundation for understanding its physicochemical properties and biological interactions. The carbon-to-nitrogen ratio of 6:1 and the oxygen content of four atoms per molecule contribute to the compound's polarity and hydrogen-bonding capabilities.

The molecular weight of 256.30 g/mol positions this compound within the optimal range for pharmaceutical applications, satisfying Lipinski's Rule of Five criteria for oral bioavailability. This molecular weight facilitates cellular membrane permeability while maintaining sufficient structural complexity for specific biological target interactions. The relatively modest molecular size enables synthetic accessibility and cost-effective production for research and potential therapeutic applications.

Computational analysis reveals important molecular descriptors that influence the compound's behavior in biological systems. The InChI identifier "InChI=1S/C12H20N2O4/c15-11-8-10(12(16)17)9-14(11)3-1-2-13-4-6-18-7-5-13/h10H,1-9H2,(H,16,17)" provides a standardized string representation enabling computational chemistry applications and database searches. The corresponding InChI Key "JKSUFEIQXUHPSY-UHFFFAOYSA-N" offers a compressed format for rapid molecular identification and comparison.

The Simplified Molecular Input Line Entry System representation "C1COCCN1CCCN2CC(CC2=O)C(=O)O" demonstrates the compound's connectivity pattern and facilitates computational modeling applications. This linear notation captures the essential bonding relationships between the morpholine ring, propyl linker, and pyrrolidine core structure, enabling accurate three-dimensional model generation for molecular dynamics simulations and docking studies.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits significant conformational flexibility due to the propyl linker connecting the morpholine and pyrrolidine moieties. Advanced computational modeling techniques reveal multiple low-energy conformations that contribute to the compound's biological activity profile. The morpholine ring adopts a chair conformation that minimizes steric interactions while optimizing orbital overlap, similar to other morpholine-containing pharmaceuticals.

The pyrrolidine ring system demonstrates envelope conformation characteristics typical of five-membered nitrogen heterocycles, with the carbonyl group at position 5 influencing ring puckering through electronic effects. The carboxylic acid substituent at position 3 introduces additional conformational constraints while providing essential hydrogen-bonding capabilities for biological target recognition. Rotational freedom around the N-C bond connecting the pyrrolidine nitrogen to the propyl chain enables adaptive binding to diverse molecular targets.

Molecular dynamics simulations indicate that the propyl linker exhibits significant flexibility, allowing the morpholine and pyrrolidine rings to adopt various spatial orientations. This conformational adaptability enhances the compound's potential for induced-fit binding mechanisms with biological macromolecules. The interplay between ring conformations and linker flexibility creates a dynamic molecular architecture capable of optimizing interactions with diverse binding sites.

X-ray crystallography studies of related pyrrolidine-3-carboxylic acid derivatives provide insights into solid-state packing arrangements and intermolecular interactions. Single-crystal X-ray diffraction represents the gold standard for determining precise atomic positions and bond lengths in crystalline materials. The technique utilizes constructive interference of monochromatic X-rays with crystalline samples to generate detailed three-dimensional structural information.

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis of this compound requires high-quality single crystals suitable for X-ray diffraction studies. The crystallization process involves careful optimization of solution conditions to achieve nucleation and growth of diffraction-quality crystals. Protein crystallization techniques, while primarily developed for macromolecules, provide relevant methodologies for optimizing small molecule crystallization conditions.

X-ray diffraction data collection utilizes synchrotron radiation or conventional laboratory sources to generate comprehensive diffraction patterns. The intensity and positioning of diffracted X-rays provide fundamental information about unit cell dimensions, space group symmetry, and atomic coordinates within the crystal structure. Bragg's law, expressed as $$2d\sin\theta = n\lambda$$, governs the relationship between diffraction angles and lattice spacing parameters.

Structure determination employs direct methods and computational refinement techniques to generate accurate atomic position models. The crystallographic asymmetric unit contains the minimum number of atoms required to describe the complete crystal structure through symmetry operations. Careful analysis of crystallographic disorder and proper modeling of atomic displacement parameters ensure reliable structural interpretations.

Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements and physical properties of the solid state. The carboxylic acid functional group serves as both hydrogen bond donor and acceptor, creating extensive hydrogen-bonding networks that stabilize crystal structures. The morpholine oxygen atom provides additional hydrogen-bonding sites that contribute to three-dimensional supramolecular architectures.

Properties

IUPAC Name |

1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c15-11-8-10(12(16)17)9-14(11)3-1-2-13-4-6-18-7-5-13/h10H,1-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSUFEIQXUHPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation to Introduce the Morpholine-Propyl Chain

The pyrrolidine nitrogen is functionalized with a 3-morpholin-4-yl-propyl group via nucleophilic substitution.

2.1 Preparation of 3-Morpholin-4-yl-Propyl Bromide

Morpholine reacts with 1-bromo-3-chloropropane or 3-bromopropanol derivatives to form the alkylating agent. This step typically employs:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 60–80°C for 12–24 hours.

2.2 Alkylation of Pyrrolidine Nitrogen

The pyrrolidine intermediate is alkylated in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Reaction conditions include:

Purification and Characterization

3.1 Chromatography

Crude products are purified using silica gel columns with gradients of dichloromethane/methanol or ethyl acetate/hexane .

3.2 Spectroscopic Confirmation

-

¹H NMR : Peaks for the morpholine ring (δ 3.7–3.2 ppm), pyrrolidine protons (δ 2.4–1.7 ppm), and carboxylic acid (δ 10–12 ppm) .

-

¹³C NMR : Signals for the ketone (δ 205–215 ppm) and carboxylic acid (δ 170–175 ppm) .

Challenges and Optimization Strategies

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Castagnoli–Cushman + Alkylation | Cyclization → Hydrolysis → Alkylation | 60–70 | >95 | High stereocontrol, scalable |

| Boc Protection + Deprotection | Boc-protection → Alkylation → Acidolysis | 55–65 | >90 | Flexible for complex substituents |

| Mitsunobu Reaction | Alkylation via Mitsunobu conditions | 45–55 | >85 | Mild conditions, limited to primary amines |

Industrial and Pharmacological Relevance

This compound serves as a precursor for bioactive molecules, including:

Chemical Reactions Analysis

Types of Reactions

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Applications

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid has been investigated for various pharmacological activities, including:

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant effects. For example, studies involving related pyrrolidine compounds have shown efficacy in animal models for seizure disorders. The structure of these compounds allows them to interact with neurotransmitter systems involved in seizure activity, making them candidates for further development as antiepileptic drugs .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. These effects could be attributed to their ability to modulate pathways involved in neuronal survival and apoptosis, which is crucial in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Antinociceptive Properties

The compound has also been evaluated for its potential antinociceptive (pain-relieving) properties. In various animal models, compounds with similar structures have demonstrated the ability to reduce pain responses, indicating a possible role in pain management therapies .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholine and pyrrolidine moieties. Understanding the structure-activity relationship is vital for optimizing its pharmacological properties:

| Structural Feature | Effect on Activity |

|---|---|

| Morpholine ring | Enhances solubility and bioavailability |

| Pyrrolidine backbone | Critical for anticonvulsant activity |

| Carboxylic acid group | Influences binding affinity to targets |

Case Studies

Several case studies have documented the efficacy of related compounds derived from or structurally similar to this compound:

- Anticonvulsant Screening :

- Neuroprotection :

- Pain Management :

Mechanism of Action

The mechanism of action of 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors due to its functional groups, leading to modulation of biological activities. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Analogues

- 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 304859-18-5): This analogue replaces the propyl linker with a shorter ethyl chain.

- (3-Morpholin-4-yl-propyl)-carbamic acid derivatives :

These compounds, such as the cyclopentyl ester derivative (), replace the carboxylic acid with a carbamate group. This substitution eliminates the acidic proton, reducing solubility in aqueous environments but improving blood-brain barrier penetration .

Substituted Phenyl Derivatives

- This compound lacks the morpholine moiety, reducing its ability to engage in hydrogen bonding compared to the target compound .

- 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS 56617-43-7) :

Fluorine’s electronegativity enhances metabolic stability and bioavailability. However, the absence of the morpholine-propyl chain may limit interactions with polar enzyme active sites .

Heterocyclic and Aliphatic Derivatives

- 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid :

The allyl group introduces unsaturation, which may increase reactivity or serve as a site for further functionalization. This derivative lacks the morpholine ring, resulting in lower solubility and altered pharmacokinetics . - The rigid cyclopropane ring may also affect conformational flexibility .

Table 1: Key Properties of Selected Analogues

Antioxidant Activity

Compounds like 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibit 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.

Structural and Functional Insights

- Morpholine vs. Phenyl Substituents : Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets, whereas phenyl groups rely on π-π stacking or hydrophobic interactions .

- Chain Length Effects : A propyl linker (vs. ethyl) balances flexibility and steric bulk, optimizing binding to deep enzymatic pockets .

- Carboxylic Acid Role: The acidic proton enables salt formation, enhancing solubility for intravenous formulations, but may limit oral bioavailability due to ionization in the gastrointestinal tract .

Biological Activity

1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound with a unique molecular structure characterized by a pyrrolidine ring, a morpholine group, and functional groups including a carboxylic acid and an oxo group. Its molecular formula is C₁₂H₂₀N₂O₄, with a molecular weight of approximately 256.3 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The compound features a five-membered pyrrolidine ring with specific substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the morpholine derivative followed by cyclization to create the pyrrolidine structure.

Synthetic Route Overview

- Formation of Morpholine Derivative : Reacting morpholine with an alkylating agent under basic conditions.

- Cyclization : The intermediate is cyclized using an appropriate amine to form the pyrrolidine ring.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the morpholine ring may engage in hydrophobic interactions within receptor sites. This dual interaction profile allows the compound to modulate several biological pathways.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. In vitro assays demonstrated that treatment with this compound reduced cell viability in a dose-dependent manner.

| Concentration (µM) | A549 Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 63 |

| 100 | 38 |

These results indicate that at higher concentrations, the compound significantly impairs cell viability, suggesting potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Screening against various strains of bacteria revealed that it possesses moderate activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies and Research Findings

Several studies have focused on the biological activity of derivatives similar to this compound:

- Anticancer Studies : A study compared various derivatives in terms of their cytotoxic effects on A549 cells. Compounds bearing specific substituents showed enhanced activity compared to the parent structure.

- Antimicrobial Studies : Research indicated that certain modifications to the core structure improved efficacy against resistant strains, highlighting the importance of structural diversity in developing effective agents.

Comparison with Similar Compounds

To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine | Contains trifluoromethyl group | Enhanced lipophilicity |

| 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine | Ethyl substituent instead of propyl | Different alkyl chain length affecting activity |

| 5-Oxo-pyrrolidine-3-carboxylic acid | Lacks morpholine substitution | Simplified structure may lead to different properties |

Q & A

Q. Key Conditions :

- Reaction temperature (reflux at 80–120°C) and time (3–7 hours) significantly impact yield.

- Stoichiometric ratios of morpholine to intermediates (e.g., 1:1 molar ratio) prevent side reactions .

- Catalysts such as Pd(PPh₃)₄ improve cyclization efficiency in heterocyclic systems .

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Basic Research Question

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., δ 2.56 ppm for methyl groups in pyrrolidine rings) and confirms morpholine integration .

- Mass Spectrometry (MS) : ESI-MS or LCMS verifies molecular weight (e.g., m/z 311.1 for related analogs) and purity (>94%) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.3669 Å, b = 15.7466 Å are reported for structurally similar pyrrolidine derivatives .

How can researchers optimize the cyclization step in the synthesis to improve reaction efficiency?

Advanced Research Question

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene, as seen in pyrazole-based syntheses .

- Catalyst Screening : Transition metals (Pd/Cu) or Lewis acids (ZnCl₂) reduce activation energy. For example, Pd(PPh₃)₄ increased yields by 15–20% in analogous heterocycle formations .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .

- In Situ Monitoring : TLC or HPLC tracks intermediate consumption to halt reactions at optimal conversion .

What strategies address discrepancies in biological activity data across different studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to compare antimicrobial or enzyme inhibition data .

- Purity Thresholds : Use HPLC-purified compounds (>98%) to eliminate confounding effects from impurities .

- Structural Confirmation : Re-validate compound identity via NMR and crystallography if activity diverges significantly from literature .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridine-3-carboxylic acid derivatives) to identify trends .

What computational approaches predict the compound's interaction with biological targets?

Advanced Research Question

Computational methods include:

- Molecular Docking : Simulations using AutoDock or Schrödinger Suite model binding affinities to enzymes (e.g., PYCR1, a reductase linked to pyrroline-5-carboxylate metabolism) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with morpholine oxygen) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with activity trends using descriptors like logP and polar surface area .

How do researchers resolve contradictions in reported synthetic yields for morpholine-functionalized pyrrolidines?

Advanced Research Question

Yield discrepancies are addressed by:

- Reproducibility Checks : Replicate procedures with strict adherence to stoichiometry and solvent grades .

- Byproduct Analysis : LCMS or GC-MS identifies side products (e.g., over-alkylated morpholine derivatives) that reduce yields .

- Scale-Up Adjustments : Pilot studies optimize mixing efficiency and heat transfer for large batches, often improving yields by 10–15% .

What are the challenges in analyzing the compound's stability under physiological conditions?

Advanced Research Question

Key challenges include:

- pH-Dependent Degradation : The lactam ring in pyrrolidine hydrolyzes in acidic environments (pH < 4), requiring buffered formulations for in vitro assays .

- Oxidative Stability : Morpholine’s tertiary amine is prone to oxidation; antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate degradation .

- Metabolite Identification : Use radiolabeled analogs (e.g., ¹⁴C-tagged) with HPLC-MS to track metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.